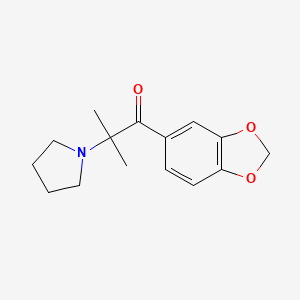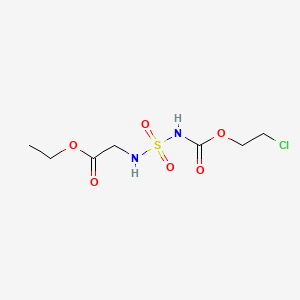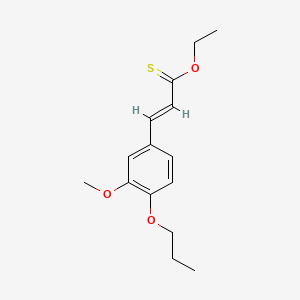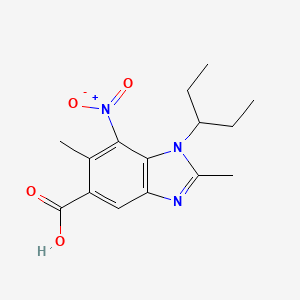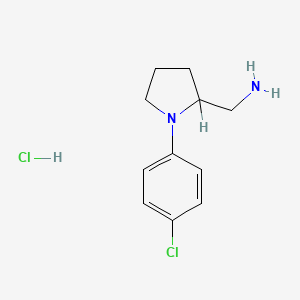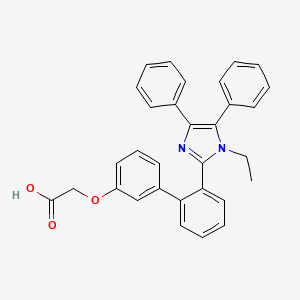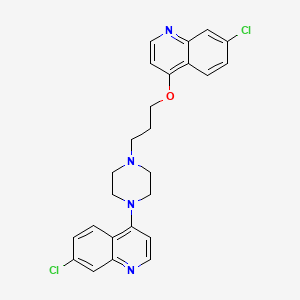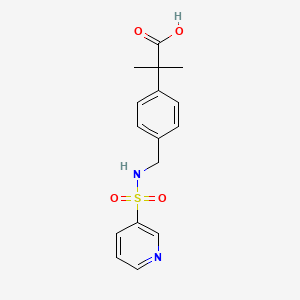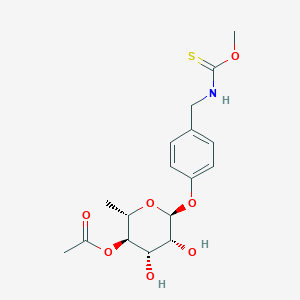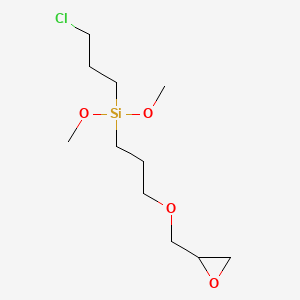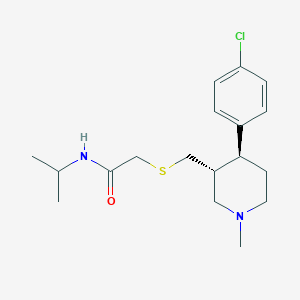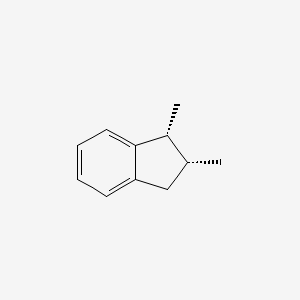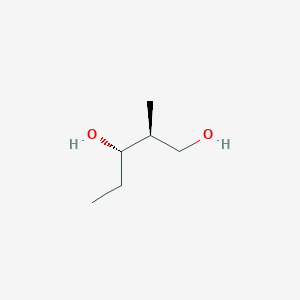
(2S,3S)-2-Methyl-1,3-pentanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-Methyl-1,3-pentanediol is a chiral diol with the molecular formula C6H14O2. This compound is characterized by its two hydroxyl groups (-OH) attached to the second and third carbon atoms of a pentane chain, with a methyl group (-CH3) attached to the second carbon. The stereochemistry of the compound is specified by the (2S,3S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Methyl-1,3-pentanediol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-methyl-3-pentanone using chiral catalysts or enzymes. For instance, carbonyl reductase from Lactobacillus fermentum can catalyze the reduction of 2-methyl-3-pentanone to this compound under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of flow microreactor systems. These systems enable the efficient and sustainable synthesis of the compound by providing precise control over reaction conditions, such as temperature and pressure . This method is advantageous due to its scalability and environmental friendliness.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-2-Methyl-1,3-pentanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 2-Methyl-3-pentanone or 2-methylpentanoic acid.
Reduction: 2-Methylpentane.
Substitution: 2-Methyl-1,3-dibromopentane or 2-Methyl-1,3-dichloropentane.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-2-Methyl-1,3-pentanediol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The diol is used in the production of polymers, resins, and plasticizers.
Wirkmechanismus
The mechanism of action of (2S,3S)-2-Methyl-1,3-pentanediol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl groups play a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions with the active sites of enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S)-2-Amino-3-methylpentanoic acid: This compound has a similar carbon backbone but contains an amino group (-NH2) instead of hydroxyl groups.
(2S,3R)-3-Amino-2-hydroxybutanoic acid: Another chiral compound with similar stereochemistry but different functional groups.
Uniqueness
(2S,3S)-2-Methyl-1,3-pentanediol is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
94953-91-0 |
|---|---|
Molekularformel |
C6H14O2 |
Molekulargewicht |
118.17 g/mol |
IUPAC-Name |
(2S,3S)-2-methylpentane-1,3-diol |
InChI |
InChI=1S/C6H14O2/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI-Schlüssel |
SPXWGAHNKXLXAP-WDSKDSINSA-N |
Isomerische SMILES |
CC[C@@H]([C@@H](C)CO)O |
Kanonische SMILES |
CCC(C(C)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


